3-Bromo-4-(methylthio)toluene
Overview
Description
3-Bromo-4-(methylthio)toluene: is a substituted aromatic compound featuring both a bromine atom and a methylthio group on the benzene ring. Its molecular formula is C8H9BrS, and it has a molecular weight of 217.13 g/mol . This compound is not naturally occurring but serves as a valuable synthetic intermediate in various research fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
3-Bromo-4-(methylthio)toluene is used in diverse scientific research applications due to its unique properties:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is explored for its potential in creating novel materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4-(methylthio)toluene is a substituted aromatic compound featuring both a bromine atom and a methylthio group on the benzene ring. It serves as a valuable synthetic intermediate in various research fields, including organic synthesis and medicinal chemistry. The primary targets of this compound are the organoboron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific conditions of the SM cross-coupling reaction, such as the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction temperature . The compound’s stability and reactivity can also be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-(methylthio)toluene involves the reaction of S-methyl 4-toluenethiosulfonate with 2-bromophenylboronic acid. The reaction is typically carried out in methanol at room temperature for 48 hours under an inert atmosphere. The reaction mixture includes sodium hydrogencarbonate and copper (II) sulfate as catalysts .
General Procedure:
- To a mixture of sodium hydrogencarbonate (1.01 g, 12.0 mmol, 2.0 equiv) and copper (II) sulfate (95.8 mg, 0.600 mmol, 10 mol %) is added a solution of S-methyl 4-toluenethiosulfonate (1.21 g, 6.00 mmol) and 2-bromophenylboronic acid (1.81 g, 9.00 mmol, 1.5 equiv) dissolved in methanol (40 mL) at room temperature.
- After stirring for 48 hours at the same temperature, an aqueous saturated ammonium chloride solution (10 mL) is added to the mixture.
- The mixture is extracted with ethyl acetate (50 mL x 3), and the combined organic extract is washed with brine (20 mL), dried over sodium sulfate, and filtered.
- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (silica-gel 30 g, n-hexane) to give this compound as a colorless oil .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification techniques to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(methylthio)toluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(methylthio)toluene.
Oxidation: Products include 3-bromo-4-(methylsulfinyl)toluene and 3-bromo-4-(methylsulfonyl)toluene.
Coupling: Products include various biaryl compounds depending on the boronic acid used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylbenzenethiol
- 4-Bromo-3-methylbenzenethiol
- 3-Bromo-4-methylphenol
Uniqueness
3-Bromo-4-(methylthio)toluene is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-4-methyl-1-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBULZJJEUYDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610848 | |
Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89981-02-2 | |
Record name | 2-Bromo-4-methyl-1-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89981-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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